6-bromo-3-oxo-3,4-dihydro-2H-1,4-benzoxazine-7-carboxylic acid

LogP Lipophilicity Drug-likeness

Sourcing a reliable halogenated benzoxazine building block for multi-step SAR campaigns is challenging. This compound provides three orthogonal reactive handles in one fragment-like scaffold. • C6 Bromo: Enables Suzuki-Miyaura and Buchwald-Hartwig cross-coupling for rapid diversification. • C7 Carboxylic Acid: Permits amide/ester conjugation without protecting groups. • Multi-Source Availability: Procured from multiple independent suppliers (95-98% purity) with full analytical characterization (NMR, HPLC, MS) for supply chain redundancy.

Molecular Formula C9H6BrNO4
Molecular Weight 272.05 g/mol
CAS No. 1094298-69-7
Cat. No. B1523052
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-bromo-3-oxo-3,4-dihydro-2H-1,4-benzoxazine-7-carboxylic acid
CAS1094298-69-7
Molecular FormulaC9H6BrNO4
Molecular Weight272.05 g/mol
Structural Identifiers
SMILESC1C(=O)NC2=C(O1)C=C(C(=C2)Br)C(=O)O
InChIInChI=1S/C9H6BrNO4/c10-5-2-6-7(1-4(5)9(13)14)15-3-8(12)11-6/h1-2H,3H2,(H,11,12)(H,13,14)
InChIKeyHJUJCCYAKOLUSO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 0.5 g / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

6-Bromo-3-oxo-3,4-dihydro-2H-1,4-benzoxazine-7-carboxylic acid: Heterocyclic Building Block Profile


6-Bromo-3-oxo-3,4-dihydro-2H-1,4-benzoxazine-7-carboxylic acid (CAS 1094298-69-7) is a brominated 1,4-benzoxazin-3-one derivative bearing a carboxylic acid group at the 7-position . With a molecular formula of C9H6BrNO4 and a molecular weight of 272.05 g/mol, this compound belongs to the privileged benzoxazine scaffold class widely employed in medicinal chemistry for constructing kinase inhibitors, GPCR ligands, and antibacterial agents [1]. As a heterocyclic building block, it features three orthogonal reactive handles — the bromo substituent at C6 for cross-coupling chemistry, the carboxylic acid at C7 for amide/ester conjugation, and the lactam NH for N-alkylation — enabling rapid diversification in drug discovery programs .

C6-Br enables Pd-catalyzed Suzuki and Buchwald cross-coupling
C7-COOH supports amide/ester conjugation without protection
Lactam NH allows N-alkylation for further diversification

Why Non-Brominated or Alternative Halogen Analogs Cannot Substitute


Substituting 6-bromo-3-oxo-3,4-dihydro-2H-1,4-benzoxazine-7-carboxylic acid with its non-halogenated parent (3-oxo-3,4-dihydro-2H-1,4-benzoxazine-7-carboxylic acid, CAS 214848-62-1) or the 6-chloro analog (CAS 923177-83-7) introduces measurable differences in lipophilicity, molecular weight, and synthetic reactivity that directly impact downstream drug discovery outcomes [1]. The bromine atom at position 6 increases the calculated LogP from 0.4 (parent) [2] to 1.18 , representing a 3.8-fold increase in octanol-water partition coefficient that alters membrane permeability, protein binding, and pharmacokinetic disposition [3]. Furthermore, the C–Br bond serves as a superior oxidative addition partner in palladium-catalyzed cross-coupling reactions (Suzuki-Miyaura, Buchwald-Hartwig) compared to C–Cl, enabling more efficient and higher-yielding diversification of the benzoxazine scaffold in parallel synthesis workflows [4]. These physicochemical and synthetic differences preclude direct interchangeability in structure-activity relationship (SAR) studies and library synthesis programs.

Lipophilicity shift from parent may alter membrane permeability and protein binding, limiting direct SAR transfer.
C–Br vs C–Cl oxidative addition rates differ; protocol re-optimization may be needed for chloro analogs.
Steric and electronic differences vs chloro or parent affect binding pocket probing; not a direct substitute.

Quantitative Differentiation Against Closest Analogs


Lipophilicity Enhancement vs. Non-Halogenated Parent

The 6-bromo substituent increases the calculated LogP to 1.18 compared to 0.4 for the non-halogenated parent 3-oxo-3,4-dihydro-2H-1,4-benzoxazine-7-carboxylic acid (CAS 214848-62-1), a 2.95-fold increase in lipophilicity [1]. This LogP shift moves the compound into the optimal drug-like space (LogP 1–3) for oral bioavailability according to Lipinski's Rule of Five, whereas the parent compound falls below this range [2].

LogP Shift
Reported
LogP 1.18 vs 0.4
ΔLogP +0.78, 2.95-fold increase
May alter membrane permeability and protein binding, supporting hit-to-lead evaluation.
Computed LogP values; experimental validation recommended.
LogP Lipophilicity Drug-likeness Physicochemical Properties

Molecular Weight and PSA Differentiation for CNS Design

The target compound has a molecular weight of 272.05 g/mol compared to 193.16 g/mol for the non-halogenated parent (CAS 214848-62-1) [1], a 41% increase. Its polar surface area (PSA) of 76 Ų remains well below the 90 Ų threshold for CNS penetration, suggesting potential utility in neuroscience drug discovery programs [2]. In contrast, the 6-chloro analog (CAS 923177-83-7) has a molecular weight of 227.6 g/mol , an intermediate value, but its smaller van der Waals radius makes the chlorine a less effective steric probe in binding pocket mapping compared to bromine.

MW & PSA Profile
Reported
MW 272 g/mol, PSA 76 Ų
+41% MW vs parent; below CNS PSA limit
Provides steric bulk for pocket mapping without exceeding CNS-desirable PSA, supporting SAR probe design.
6-Cl analog MW 227.6; PSA data not reported.
Molecular Weight Polar Surface Area CNS Drug Design Physicochemical Properties

C–Br Bond Reactivity in Palladium-Catalyzed Cross-Coupling

The C6–Br bond of the target compound enables efficient palladium-catalyzed Suzuki-Miyaura cross-coupling with aryl, vinyl, and alkylboronic acids, a reactivity profile documented for 6-bromo-1,4-benzoxazines [1]. In comparative cross-coupling studies, 6-bromo benzoxazines undergo oxidative addition with Pd(0) catalysts approximately 10–100 times faster than their 6-chloro counterparts due to the lower C–Br bond dissociation energy (≈285 kJ/mol vs ≈350 kJ/mol for C–Cl) [2]. This enhanced reactivity permits milder reaction conditions (lower temperature, shorter reaction time) and higher yields in parallel library synthesis, directly impacting the efficiency of SAR exploration [3].

Cross-Coupling Reactivity
Reported
C–Br BDE ~285 kJ/mol vs C–Cl ~350 kJ/mol
~10–100× faster oxidative addition; milder conditions
May enable faster cycle times and broader substrate scope, supporting synthesis throughput.
Condition-dependent; catalyst system influences rate.
Suzuki-Miyaura Coupling C–Br Functionalization Parallel Synthesis Diversity-Oriented Synthesis

Commercial Purity Grades and Vendor Availability

Multiple independent vendors supply 6-bromo-3-oxo-3,4-dihydro-2H-1,4-benzoxazine-7-carboxylic acid with documented purity standards. Bidepharm offers standard purity of 95% with batch-specific QC certificates including NMR, HPLC, and GC . Leyan (Chinese vendor) supplies the compound at 98% purity . CymitQuimica/Biosynth provides the compound at minimum 95% purity . This multi-vendor availability at certified purity levels contrasts with the 6-fluoro analog, which has no commercially confirmed pure supply from any authorized database or vendor catalog as of the search date, representing a significant procurement reliability advantage.

Commercial Supply
Data to verify
≥95% purity from multiple vendors
6-fluoro analog not confirmed available
May indicate reliable multi-source supply; supply chain verification recommended.
Vendor-reported specifications; independent QC to confirm.
Purity Quality Control Procurement Vendor Comparison

Optimal Research and Procurement Application Scenarios


Hit-to-Lead Diversification of Benzoxazine Scaffolds

The bromo substituent at C6 provides a reliable oxidative addition handle for palladium-catalyzed Suzuki-Miyaura and Buchwald-Hartwig cross-coupling reactions, enabling parallel synthesis of focused libraries for SAR exploration . The carboxylic acid at C7 permits simultaneous amide coupling or esterification without protecting group manipulation, maximizing the chemical space accessible from a single building block. The LogP of 1.18 positions initial analogs within favorable drug-like property space , making this compound an efficient starting point for kinase inhibitor, GPCR modulator, and antibacterial discovery programs where benzoxazine scaffolds have demonstrated validated target engagement .

Fragment-Based Drug Discovery and Binding Pocket Probing

With a molecular weight of 272.05 g/mol and PSA of 76 Ų, this compound sits at the upper boundary of fragment-like properties (typically MW <300, PSA <90 Ų for CNS fragments) . The bromine atom serves dual purposes: it acts as a steric probe for hydrophobic pocket dimensions and as an anomalous scatterer for X-ray crystallography (Br anomalous signal at Cu Kα wavelength), facilitating unambiguous binding mode determination in protein-ligand co-crystal structures . The 7-carboxylic acid provides a hydrogen-bond anchor point, while the 3-oxo group offers an additional H-bond acceptor, enabling multi-point binding assessment in fragment screens.

Antibacterial Discovery with Benzoxazine-Carboxylic Acid Pharmacophore

Benzoxazine-carboxylic acids have established precedent as antibacterial agents targeting bacterial histidine protein kinase and DNA gyrase, as documented in multiple patent families (EP-0106489-A2, US-4638067, WO1997017333A1) . The 6-bromo substitution pattern aligns with pharmacophoric requirements identified in these patents, where halogen at the 6-position of the benzoxazine ring enhances antibacterial potency . The carboxylic acid at C7 mimics the essential carboxylate functionality present in quinolone-class antibiotics and is critical for metal-ion-mediated enzyme binding in the target active site. This scaffold thus serves as a direct intermediate for constructing novel antibacterial agents with potential activity against Gram-positive and Gram-negative pathogens.

Multi-Vendor Supply Chain for Parallel Synthesis

For contract research organizations (CROs) and pharmaceutical companies requiring consistent, qualified supply for multi-step synthesis campaigns, this compound is available from at least three independent vendors (Bidepharm at 95% with batch QC, Leyan at 98%, CymitQuimica/Biosynth at ≥95%) . This multi-source availability, combined with documented analytical characterization (NMR, HPLC, GC, MS) , provides procurement flexibility, competitive pricing leverage, and supply chain redundancy that is not available for less common halogen analogs such as the 6-fluoro or 6-iodo congeners.

Application
Selection Property
Validation Focus
Hit-to-Lead Benzoxazine Diversification
Bromo cross-coupling handle, carboxylic acid conjugation, drug-like logP profile
Suzuki-Miyaura/Buchwald efficiency, amide coupling without protection, SAR library synthesis
Fragment-Based Binding Pocket Studies
Fragment-like MW and PSA, bromine anomalous scattering for X-ray phasing
X-ray crystallography phasing, ligand efficiency evaluation, binding pocket mapping
Antibacterial Pharmacophore Exploration
6-Bromo benzoxazine-carboxylic acid scaffold, metal-ion-mediated binding potential
Histidine kinase/DNA gyrase inhibition assays, MIC screening
Multi-Source Procurement for Synthesis Campaigns
Confirmed multi-vendor availability with documented batch QC
Supply chain redundancy, batch QC review, competitive pricing evaluation
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